molecular formula C14H20BBrO2 B1441233 2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073338-97-2

2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1441233
CAS RN: 1073338-97-2
M. Wt: 311.02 g/mol
InChI Key: RUEGJZWJQZPOIK-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. It is related to “(4-Bromo-3,5-dimethylphenyl)boronic acid”, which has a CAS Number of 1451391-45-9 . The compound is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of related compounds has been discussed in the literature. For instance, the protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process was paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of the related compound “(4-Bromo-3,5-dimethylphenyl)boronic acid” is represented by the InChI Code 1S/C8H10BBrO2/c1-5-3-7 (9 (11)12)4-6 (2)8 (5)10/h3-4,11-12H,1-2H3 .


Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters has been reported in the literature . This process was paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The related compound “(4-Bromo-3,5-dimethylphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 228.88 .

Scientific Research Applications

Environmental Monitoring

As an analog to certain environmental pollutants, this compound can serve as an internal standard or surrogate in environmental analysis, such as in US EPA Method 531 . This method is used for the detection and quantification of pesticides, PCBs, and herbicides in environmental samples. Accurate monitoring is essential for assessing threats and ensuring the safety of water sources and soil.

Catalysis

Boronic esters are involved in catalytic processes, including those that lead to the protodeboronation of pinacol boronic esters . This process is important for the generation of boronic acids, which are versatile intermediates in various chemical reactions, including those used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for the related process of protodeboronation of pinacol boronic esters involves a radical approach . This process was paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Safety and Hazards

The related compound “(4-Bromo-3,5-dimethylphenyl)boronic acid” has several safety considerations. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Future research could focus on further exploring the protodeboronation of pinacol boronic esters and its applications in organic synthesis . Additionally, the safety and handling of these compounds could be further investigated to ensure safe laboratory practices .

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEGJZWJQZPOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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